3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
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Description
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a heterocyclic organic compound that has a variety of applications in scientific research and lab experiments. This compound is used in the synthesis of other compounds, as a chemical reagent for certain reactions, and as a tool for studying the mechanism of action of certain biochemical and physiological processes.
Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Antibiotic Applications
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic .
Neurological Applications
Isoxazole-based drugs like muscimol act as GABAA, and ibotenic acid acts as a neurotoxin .
Anti-inflammatory Applications
Parecoxib, which contains an isoxazole core, acts as a COX2 inhibitor .
Immunosuppressant Applications
Leflunomide, another drug with an isoxazole core, acts as an immunosuppressant agent .
Photochromic Applications
A new class of unsymmetrical photochromic diarylethene bearing an isoxazole moiety was synthesized . Its photochemical properties, including photochromic behavior and kinetics, have been investigated systematically .
Fluorescence Applications
A new photochromic diarylethene of 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl) perfluorocyclopentene was synthesized . Its photochromic and fluorescence properties were investigated systematically .
Synthetic Routes
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
properties
IUPAC Name |
3,5-dimethyl-4-[(2-nitrophenoxy)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-10(9(2)18-13-8)7-17-12-6-4-3-5-11(12)14(15)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHDWYULQJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.